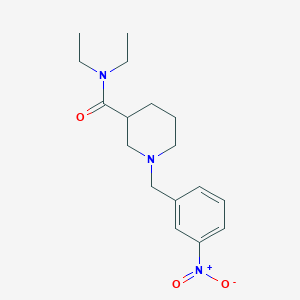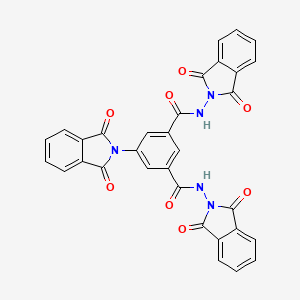![molecular formula C18H16Cl2N2O3 B5104310 3-[(3,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5104310.png)
3-[(3,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, commonly known as DCP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of DCP is not fully understood. However, research has suggested that DCP may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. DCP has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCP has been found to have various biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-oxidant properties, DCP has been shown to have neuroprotective effects and can improve cognitive function. DCP has also been found to have anti-diabetic effects, as it can improve insulin sensitivity and glucose uptake.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DCP in lab experiments is its high potency, which allows for the use of lower concentrations and reduces the risk of toxicity. However, DCP is also known to be unstable and can degrade over time, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for research on DCP. One area of interest is the development of novel DCP derivatives with improved stability and potency. Additionally, further research is needed to fully understand the mechanism of action of DCP and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of DCP in humans.
Méthodes De Synthèse
DCP is synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzylamine with 4-methoxyphenylacetic acid followed by cyclization with maleic anhydride. The final product is obtained through purification by recrystallization.
Applications De Recherche Scientifique
DCP has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that DCP has anti-tumor properties and can inhibit the growth of various cancer cell lines. Additionally, DCP has been found to have anti-inflammatory and anti-oxidant effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
3-[(3,4-dichlorophenyl)methylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-25-13-5-3-12(4-6-13)22-17(23)9-16(18(22)24)21-10-11-2-7-14(19)15(20)8-11/h2-8,16,21H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUPGNCARZBGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine](/img/structure/B5104232.png)


![N~2~-(4-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5104256.png)
![3-cyclopropyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5104260.png)
![4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5104265.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5104266.png)


![2-({4-[(diethylamino)sulfonyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5104284.png)
amino]benzoyl}amino)benzoate](/img/structure/B5104292.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104304.png)
![2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5104305.png)